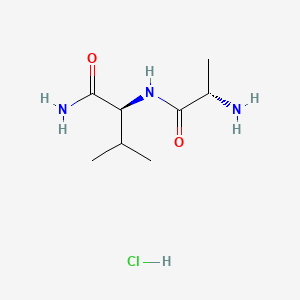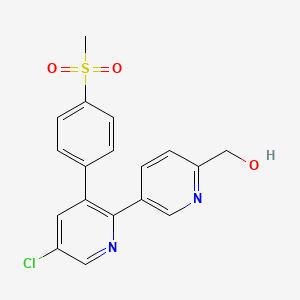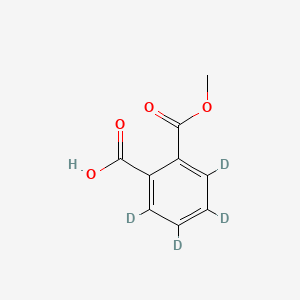
4-Tolyl-d4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tolyl-d4-sulfonamide is the deuterium labeled 4-Tolyl-sulfonamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of 4-Tolyl-d4-sulfonamide is C7H5D4NO2S . The molecular weight is 175.24 .Aplicaciones Científicas De Investigación
Sulfonamide Chemistry and Applications
Sulfonamide functional group chemistry forms the basis of several groups of drugs exhibiting a wide range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase activities. This diversity allows them to treat a broad spectrum of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. The research highlights the structural, antibacterial, and toxicological properties of sulfonamides, emphasizing their significance in veterinary medicine for treating livestock diseases, in combination with other drugs for treating toxoplasmosis in warm-blooded animals, and their potential environmental impacts (Ovung & Bhattacharyya, 2021).
Innovative Glycomimetics Development
The synthesis of new 1-thio-D-glucopyranose derivatives, including sulfonates, sulfenamides, and sulfonamides, has been explored for their potential in enzyme inhibition studies. These compounds, with their unusual anomeric functionality, may resist or even inhibit normal enzymatic carbohydrate processing, making them valuable for research into enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Metal Complexation and Pharmaceutical Potential
Research into the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions reveals the potential of sulfonamide derivatives to increase the biological and catalytic potential of ligands in the pharmaceutical and chemical industries. This work opens avenues for exploring the use of sulfonamide derivatives in enhancing drug efficacy and catalytic processes (Orie, Duru, & Ngochindo, 2021).
Advancements in Sulfonamide Synthesis
Recent developments in the synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines offer a greener, more efficient route for producing these compounds. This method streamlines synthetic routes, reduces waste, and is highly relevant for drug design and discovery in the pharmaceutical industry, emphasizing the critical role of sulfonamide chemistry in medical research and application (Cao et al., 2021).
Safety And Hazards
Propiedades
Número CAS |
1219795-34-2 |
|---|---|
Nombre del producto |
4-Tolyl-d4-sulfonamide |
Fórmula molecular |
C7H9NO2S |
Peso molecular |
175.238 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
Clave InChI |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Sinónimos |
4-Methylbenzene-d4-sulfonamide; p-Toluene-d4-sulfonamide; 4-Methylbenzene-d4-1-sulfonamide; 4-Methylbenzene-d4-sulfonamide; 4-Methylbenzen-d4-sulfonamide; 4-Methylphenyl-d4-sulfonamide; 4-Tolyl-d4-sulfonamide; NSC 9908-d4-; Plasticizer 15-d4-; Toluen |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



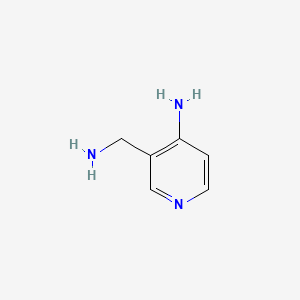
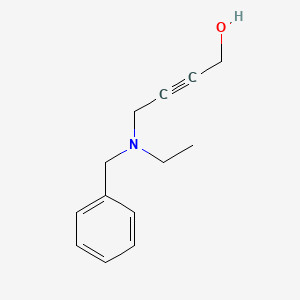
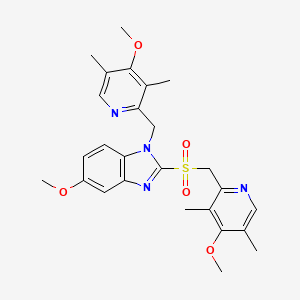
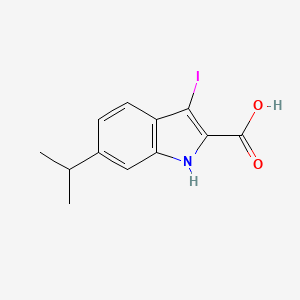
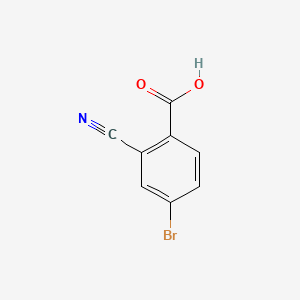
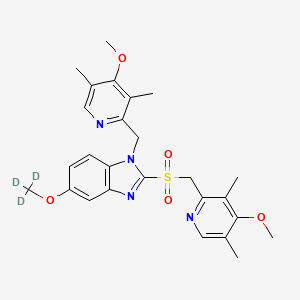
![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione](/img/structure/B586061.png)
